molecular formula C13H23BO3Si B2518169 5-(Trimethylsilyl)furan-2-boronic acid pinacol ester CAS No. 1111096-13-9

5-(Trimethylsilyl)furan-2-boronic acid pinacol ester

Cat. No.: B2518169
CAS No.: 1111096-13-9
M. Wt: 266.22
InChI Key: KVJSURBNZVKGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trimethylsilyl)furan-2-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis due to its versatility and stability. This compound is particularly valuable in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trimethylsilyl)furan-2-boronic acid pinacol ester typically involves the borylation of furan derivatives. One common method is the reaction of 5-(Trimethylsilyl)furan with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, often at room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Trimethylsilyl)furan-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furans, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trimethylsilyl)furan-2-boronic acid pinacol ester is unique due to its trimethylsilyl group, which provides enhanced stability and reactivity compared to other boronic esters. This makes it particularly valuable in reactions requiring high precision and yield .

Properties

IUPAC Name

trimethyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO3Si/c1-12(2)13(3,4)17-14(16-12)10-8-9-11(15-10)18(5,6)7/h8-9H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJSURBNZVKGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.